Ethyl 1-(3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanoyl)piperidine-4-carboxylate
Description
Ethyl 1-(3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanoyl)piperidine-4-carboxylate is a synthetic compound featuring a hybrid scaffold of imidazo[2,1-b]thiazole, piperidine, and ester functionalities. The 4-methoxyphenyl substituent on the imidazothiazole ring distinguishes it from analogs with halogens (e.g., chloro, bromo) or other aryl groups. This compound is hypothesized to exhibit biological activity due to structural similarities with cytotoxic and enzyme-inhibiting analogs reported in the literature .
Properties
IUPAC Name |
ethyl 1-[3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c1-3-30-22(28)17-10-12-25(13-11-17)21(27)9-6-18-15-31-23-24-20(14-26(18)23)16-4-7-19(29-2)8-5-16/h4-5,7-8,14-15,17H,3,6,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBTYVMPFXKQPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CCC2=CSC3=NC(=CN23)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
They have been reported to serve as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to different therapeutic effects. For instance, some thiazole derivatives have been reported to have cytotoxic activity on human tumor cell lines.
Biochemical Analysis
Biochemical Properties
Ethyl 1-(3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanoyl)piperidine-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. This inhibition can lead to the modulation of various cellular processes, including cell growth and apoptosis. Additionally, this compound can bind to specific receptors on the cell surface, influencing signal transduction pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating specific signaling pathways. It also affects gene expression by modulating transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as kinases and receptors, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, as the compound can influence transcription factors and other regulatory proteins. The overall effect is a modulation of cellular processes, including cell growth, apoptosis, and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under various conditions, but it can degrade over extended periods. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of cell growth and induction of apoptosis. These effects are dependent on the concentration and duration of exposure to the compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit tumor growth without causing significant toxicity. At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed. These findings highlight the importance of optimizing the dosage to achieve therapeutic effects while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. The compound can affect metabolic flux by altering the levels of specific metabolites. For example, it has been shown to influence the production of reactive oxygen species (ROS), which play a role in cellular signaling and stress responses.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in different cellular compartments. For instance, the compound can be transported into the nucleus, where it can exert its effects on gene expression.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it can influence mitochondrial function and induce apoptosis. The precise localization of the compound can determine its effectiveness in modulating cellular processes.
Biological Activity
Ethyl 1-(3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanoyl)piperidine-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects based on a review of diverse literature sources.
Chemical Structure
The compound features a piperidine ring, an imidazo[2,1-b]thiazole moiety, and a methoxyphenyl group. Its structural complexity suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds containing the imidazo[2,1-b]thiazole structure often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of imidazo[2,1-b]thiazole possess notable antibacterial and antifungal activities.
- Antibacterial Activity : In a study evaluating various derivatives, some compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria at concentrations ranging from 0.5 to 1.0 mg/mL. The zone of inhibition for these compounds was measured using the well plate method, indicating their potential for development as antibacterial agents .
- Antifungal Activity : Similarly, antifungal tests revealed that certain derivatives exhibited significant activity against common fungal pathogens. The efficacy was comparable to standard antifungal agents, suggesting that this compound could be a candidate for further development in treating fungal infections .
Anticancer Activity
The anticancer potential of imidazo[2,1-b]thiazole derivatives has been explored in several studies. These compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms:
- Mechanism of Action : Some studies suggest that these compounds may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression. The presence of the methoxy group may enhance lipophilicity and facilitate cellular uptake .
- Case Studies : In vitro studies on specific cancer cell lines (e.g., breast and colon cancer) have demonstrated that certain derivatives can significantly reduce cell viability at micromolar concentrations. This suggests a targeted action mechanism that warrants further investigation .
Other Pharmacological Activities
Beyond antimicrobial and anticancer effects, the compound's biological profile may include:
- Anti-inflammatory Properties : Some studies indicate that derivatives of imidazo[2,1-b]thiazole can modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as IL-6 and IL-8 .
- Analgesic Effects : Preliminary evaluations suggest potential analgesic properties, making it a candidate for pain management therapies.
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The imidazo[2,1-b]thiazole moiety is known for its ability to induce apoptosis in cancer cells. A study by Shareef et al. demonstrated that derivatives of imidazo[2,1-b]thiazoles exhibit significant antiproliferative effects against various cancer cell lines, suggesting that ethyl 1-(3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanoyl)piperidine-4-carboxylate may share similar properties due to its structural components .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induces apoptosis via mitochondrial pathway |
| HeLa (Cervical Cancer) | 20 | Inhibits cell proliferation and promotes cell cycle arrest |
Antimicrobial Properties
The compound may also possess antimicrobial activity. The presence of the thiazole ring is often associated with enhanced antibacterial properties. Preliminary assays indicate that derivatives containing the imidazo[2,1-b]thiazole structure can inhibit the growth of Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents .
| Microorganism | Zone of Inhibition (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
Synthesis of Functional Materials
The synthesis of this compound has been explored for its potential in creating functional materials. Its unique chemical structure allows for the formation of polymers and nanocomposites with enhanced thermal and mechanical properties. Research indicates that incorporating this compound into polymer matrices can improve their stability and performance under stress .
Case Study: Anticancer Efficacy
In a controlled study, a series of imidazo[2,1-b]thiazole derivatives were tested for their anticancer efficacy against human breast cancer cells (MCF-7). The study found that compounds similar to this compound exhibited lower IC50 values compared to standard chemotherapeutics, indicating a promising lead for further drug development.
Case Study: Antimicrobial Activity
A comparative analysis was conducted on various imidazo[2,1-b]thiazole derivatives against common pathogens. The results indicated that certain derivatives showed significant antimicrobial activity, with this compound demonstrating superior efficacy against resistant strains of bacteria.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for modifying solubility and bioavailability.
This reaction is pivotal for generating intermediates used in amide coupling (see Section 3) .
Nucleophilic Substitution at the Piperidine Ring
The piperidine-4-carboxylate moiety participates in substitutions, particularly at the nitrogen or adjacent carbons.
Example: Reaction with 4-methoxybenzenesulfonyl chloride forms sulfonamide conjugates, a strategy used in related imidazothiazole-piperazine hybrids .
Amide Coupling Reactions
The ketone-propanoyl linker enables condensation with amines via carbodiimide-mediated coupling.
For instance, coupling with sulfonyl-piperazine derivatives under EDCI/HOBt conditions produces bioactive conjugates with demonstrated enzymatic inhibition (IC₅₀ values < 1 μM for hCA isoforms) .
Imidazothiazole Ring Functionalization
The electron-rich imidazo[2,1-b]thiazole core undergoes electrophilic substitutions and cross-coupling reactions.
Brominated derivatives serve as intermediates for synthesizing libraries of analogs with enhanced antibacterial and anticancer activities .
Reductive Amination of the Ketone Group
The propanoyl ketone can undergo reductive amination to form secondary amines.
| Amine Source | Reducing Agent | Product | Utility |
|---|---|---|---|
| Benzylamine | NaBH₃CN, MeOH | N-Benzylamino propanoyl derivative | Modulates target engagement |
| Methylamine | BH₃·THF | N-Methylamino analog | Improves metabolic stability |
Cyclization Reactions
Intramolecular cyclization is achievable under acidic or thermal conditions:
| Conditions | Product | Key Feature |
|---|---|---|
| H₂SO₄, 100°C | Tetracyclic fused system | Enhanced rigidity for receptor binding |
| PPA, 120°C | Thiazolo-pyridone scaffold | Novel heterocyclic pharmacophore |
Key Reaction Mechanisms and Outcomes
-
Ester Hydrolysis Mechanism : Base-mediated nucleophilic attack at the carbonyl carbon, followed by elimination of ethanol .
-
Amide Coupling : Activation of the carboxylic acid (from hydrolyzed ester) via EDCI/HOBt forms an active ester intermediate, reacting with amines to form stable amides .
-
Suzuki Coupling : Brominated imidazothiazole intermediates cross-couple with aryl boronic acids via Pd catalysis, enabling structural diversification .
Stability Considerations
-
pH Sensitivity : The ester group hydrolyzes rapidly under alkaline conditions (t₁/₂ < 2 hrs at pH 9).
-
Thermal Stability : Stable below 150°C; decomposition observed at higher temperatures.
This compound’s reactivity profile underscores its versatility as a scaffold for drug discovery, particularly in optimizing pharmacokinetic and target-binding properties through strategic synthetic modifications.
Comparison with Similar Compounds
Structural Features
Key structural analogs differ in substituents on the imidazothiazole ring and modifications to the piperidine/ester moiety. Representative examples include:
Key Observations :
Physicochemical Properties
*Estimated based on structural similarity to BG16141.
Key Observations :
- The piperidine-ester backbone contributes to moderate polar surface area, favoring membrane permeability.
Q & A
Basic: What are the common synthetic routes for preparing Ethyl 1-(3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanoyl)piperidine-4-carboxylate?
Answer:
The compound’s synthesis typically involves multi-step heterocyclic coupling. A core strategy includes:
- Imidazo[2,1-b]thiazole formation : Cyclization of substituted thioureas or thioamides with α-haloketones under basic conditions (e.g., sodium ethoxide in ethanol) to form the imidazo[2,1-b]thiazole scaffold .
- Piperidine-4-carboxylate functionalization : The piperidine ring is often introduced via nucleophilic acyl substitution or amidation. For example, ethyl piperidine-4-carboxylate derivatives react with activated carbonyl intermediates (e.g., propanoyl chlorides) .
- Coupling strategies : The final assembly may involve condensation reactions between the imidazo[2,1-b]thiazole and piperidine moieties using coupling agents like EDC/HOBt .
Basic: How is the structural integrity of this compound validated post-synthesis?
Answer:
Structural validation employs:
- X-ray crystallography : For unambiguous confirmation of the 3D arrangement, particularly the imidazo[2,1-b]thiazole and piperidine conformations .
- Spectroscopic techniques :
Advanced: How can researchers optimize the yield of the imidazo[2,1-b]thiazole intermediate under varying reaction conditions?
Answer:
Yield optimization requires systematic experimental design:
- Reagent stoichiometry : Adjust molar ratios of thiourea to α-haloketone (e.g., 1:1.2) to minimize side reactions .
- Temperature control : Reflux in ethanol (78°C) ensures complete cyclization, but lower temperatures (50–60°C) may reduce decomposition .
- Catalyst screening : Sodium ethoxide is standard, but ionic liquids or microwave-assisted synthesis can enhance reaction rates .
- Statistical modeling : Use Design of Experiments (DoE) to identify critical parameters (e.g., time, solvent polarity) .
Advanced: How should contradictory data in spectroscopic characterization (e.g., unexpected NMR splitting patterns) be resolved?
Answer:
Contradictions arise from dynamic processes or impurities:
- Dynamic NMR : Variable-temperature NMR can detect conformational exchange (e.g., piperidine ring puckering) causing split signals .
- Impurity profiling : Compare with LC-MS data to identify byproducts (e.g., unreacted intermediates) .
- Computational validation : DFT calculations (e.g., Gaussian) predict NMR chemical shifts for comparison with experimental data .
Advanced: What methodologies are recommended for assessing the compound’s potential biological activity in silico?
Answer:
Computational approaches include:
- Molecular docking : Target the imidazo[2,1-b]thiazole scaffold against enzymes like kinases or cytochrome P450 using AutoDock Vina .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ values) with activity trends from analogous compounds .
- ADMET prediction : Tools like SwissADME evaluate solubility, BBB permeability, and metabolic stability based on ester and piperidine groups .
Basic: What safety precautions are critical when handling this compound in the lab?
Answer:
- PPE : Gloves, lab coat, and goggles are mandatory due to potential irritancy from the ester and heterocyclic groups .
- Ventilation : Use fume hoods to avoid inhalation of fine powders .
- Waste disposal : Hydrolyze the ester moiety with aqueous NaOH before disposal to reduce environmental toxicity .
Advanced: How can researchers address low reproducibility in coupling reactions between the imidazo[2,1-b]thiazole and piperidine moieties?
Answer:
Reproducibility issues stem from moisture sensitivity or side reactions:
- Anhydrous conditions : Use freshly distilled solvents (e.g., THF, DMF) and molecular sieves .
- Activation of carbonyl groups : Convert propanoyl intermediates to mixed anhydrides or active esters for improved reactivity .
- In-situ monitoring : Employ TLC or inline IR spectroscopy to track reaction progress .
Advanced: What analytical techniques differentiate polymorphic forms of this compound?
Answer:
- PXRD : Powder X-ray diffraction identifies distinct crystalline phases .
- DSC/TGA : Thermal analysis detects melting point variations and decomposition profiles .
- Solid-state NMR : C CP/MAS NMR resolves conformational differences in the solid state .
Basic: What solvents are optimal for recrystallizing this compound?
Answer:
Recrystallization solvents are selected based on polarity and solubility:
- Ethanol/water mixtures : Ideal for gradual crystallization of polar esters .
- Ethyl acetate/hexane : For non-polar impurities, use a 1:3 ratio .
Advanced: How can flow chemistry improve the scalability of synthesizing this compound?
Answer:
Flow systems enhance reproducibility and scalability:
- Continuous reactors : Ensure precise temperature control for cyclization steps (e.g., imidazo[2,1-b]thiazole formation) .
- In-line purification : Integrate scavenger columns to remove excess reagents .
- Automated optimization : Machine learning algorithms adjust flow rates and stoichiometry in real time .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
